molecular formula HNO3 B1610193 CID 10313048 CAS No. 43625-06-5

CID 10313048

Cat. No.: B1610193
CAS No.: 43625-06-5
M. Wt: 64.006 g/mol
InChI Key: GRYLNZFGIOXLOG-OUBTZVSYSA-N
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Description

CID 10313048 is a specialized isotopic form of nitric acid where the nitrogen atom is enriched with the isotope nitrogen-15. This compound is represented by the chemical formula H15NO3 and has a molecular weight of 64.01 g/mol . It is commonly used in scientific research due to its unique isotopic properties, which make it valuable for tracing and analytical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of nitric-15N acid solution typically involves the reaction of nitrogen-15 enriched ammonia (15NH3) with oxygen under controlled conditions. The process can be summarized as follows: [ 4 , ^{15}NH_3 + 5 , O_2 \rightarrow 4 , ^{15}NO + 6 , H_2O ] [ 2 , ^{15}NO + O_2 \rightarrow 2 , ^{15}NO_2 ] [ 3 , ^{15}NO_2 + H_2O \rightarrow 2 , ^{15}HNO_3 + ^{15}NO ]

Industrial Production Methods: Industrial production of nitric-15N acid solution involves the oxidation of nitrogen-15 enriched ammonia using a platinum-rhodium catalyst at high temperatures (around 500°C) and pressures (0.4 MPa). The resulting nitrogen-15 enriched nitric oxide is further oxidized and absorbed in water to produce nitric-15N acid .

Chemical Reactions Analysis

Types of Reactions: CID 10313048 undergoes various chemical reactions, including:

    Oxidation: It acts as a strong oxidizing agent, converting metals and non-metals to their respective oxides.

    Reduction: It can be reduced to nitrogen oxides or ammonia under specific conditions.

    Substitution: It participates in nitration reactions, introducing nitro groups into organic molecules.

Common Reagents and Conditions:

    Oxidation: Reacts with metals like copper and zinc in the presence of water.

    Reduction: Involves reducing agents like hydrogen or metals in acidic conditions.

    Substitution: Uses concentrated sulfuric acid as a catalyst for nitration reactions.

Major Products:

    Oxidation: Metal oxides, nitrogen dioxide, and water.

    Reduction: Nitrogen oxides (NO, N2O) and ammonia.

    Substitution: Nitro compounds (e.g., nitrobenzene).

Scientific Research Applications

CID 10313048 is widely used in various scientific fields:

Mechanism of Action

The mechanism of action of nitric-15N acid solution involves its ability to donate nitro groups (NO2) and act as an oxidizing agent. It targets various molecular pathways, including:

Comparison with Similar Compounds

    Nitric Acid (HNO3): The non-isotopic form of nitric-15N acid, commonly used in industrial and laboratory settings.

    Nitrous Acid (HNO2): A related compound with different oxidation states and reactivity.

    Nitrogen Dioxide (NO2): A gaseous compound involved in the production of nitric acid.

Uniqueness: CID 10313048 is unique due to its isotopic enrichment, which allows for precise tracing and analytical studies. This property makes it invaluable in research applications where tracking nitrogen atoms is essential .

Properties

InChI

InChI=1S/HNO3/c2-1(3)4/h(H,2,3,4)/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYLNZFGIOXLOG-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[15N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437937
Record name Nitric-15N acid solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.006 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43625-06-5
Record name Nitric-15N acid solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 43625-06-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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